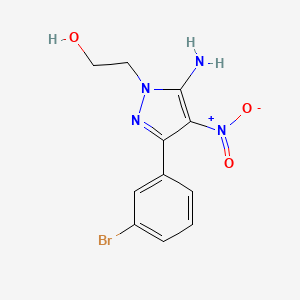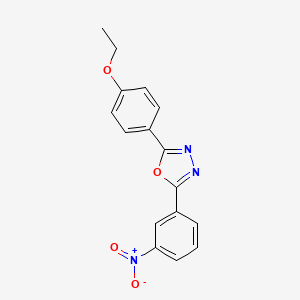
2-(4-Ethoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Etoxiphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazol es un compuesto heterocíclico que pertenece a la clase de los oxadiazoles.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(4-Etoxiphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazol típicamente involucra la ciclización de hidrazidas apropiadas con ácidos carboxílicos o sus derivados. Un método común incluye la reacción de 4-etoxi-benzohidrazida con ácido 3-nitrobenzoico en presencia de un agente deshidratante como oxicloruro de fósforo (POCl3) o ácido polifosfórico (PPA). La reacción se lleva a cabo generalmente bajo condiciones de reflujo durante varias horas para asegurar la ciclización completa.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento de la síntesis. Además, la optimización de las condiciones de reacción como la temperatura, el solvente y la concentración pueden mejorar aún más la escalabilidad del proceso.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(4-Etoxiphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazol puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo nitro puede reducirse a un grupo amino usando agentes reductores como el gas hidrógeno en presencia de un catalizador (por ejemplo, paladio sobre carbón).
Reducción: El anillo de oxadiazol puede reducirse bajo condiciones específicas para producir diferentes productos.
Sustitución: El grupo etoxi puede ser sustituido por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Gas hidrógeno, paladio sobre carbón (Pd/C)
Reducción: Hidruro de litio y aluminio (LiAlH4), borohidruro de sodio (NaBH4)
Sustitución: Etóxido de sodio (NaOEt), terc-butóxido de potasio (KOtBu)
Principales productos formados
Reducción del grupo nitro: 2-(4-Etoxiphenyl)-5-(3-aminophenyl)-1,3,4-oxadiazol
Sustitución del grupo etoxi: Diversos oxadiazoles sustituidos dependiendo del nucleófilo utilizado
4. Aplicaciones en investigación científica
Química: Utilizado como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Investigado por sus actividades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Explorado como un posible candidato a fármaco para el tratamiento de diversas enfermedades debido a sus actividades biológicas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como la fluorescencia y la conductividad.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.
Mecanismo De Acción
El mecanismo de acción de 2-(4-Etoxiphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazol depende de su aplicación específica. En los sistemas biológicos, puede interactuar con varios objetivos moleculares, incluyendo enzimas y receptores, para ejercer sus efectos. Por ejemplo, su actividad antimicrobiana puede implicar la inhibición de la síntesis de la pared celular bacteriana o la disrupción de la integridad de la membrana. Las vías moleculares y los objetivos exactos pueden variar en función de la actividad biológica específica que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(4-Metoxifenil)-5-(3-nitrofenil)-1,3,4-oxadiazol
- 2-(4-Fluorofenil)-5-(3-nitrofenil)-1,3,4-oxadiazol
- 2-(4-Clorofenil)-5-(3-nitrofenil)-1,3,4-oxadiazol
Singularidad
2-(4-Etoxiphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazol es único debido a la presencia del grupo etoxi, que puede influir en su reactividad química y actividad biológica. El grupo etoxi puede aumentar la lipofilia del compuesto, mejorando potencialmente su capacidad para penetrar las membranas biológicas e interactuar con los objetivos moleculares.
Propiedades
Fórmula molecular |
C16H13N3O4 |
|---|---|
Peso molecular |
311.29 g/mol |
Nombre IUPAC |
2-(4-ethoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H13N3O4/c1-2-22-14-8-6-11(7-9-14)15-17-18-16(23-15)12-4-3-5-13(10-12)19(20)21/h3-10H,2H2,1H3 |
Clave InChI |
KYZDDOWEHKCHKT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


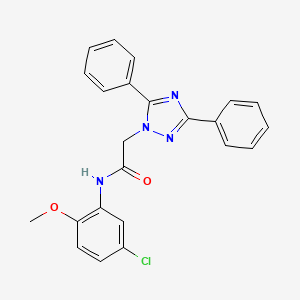
![2-(Aminomethyl)-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11773390.png)
![N-(4-Acetylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11773396.png)
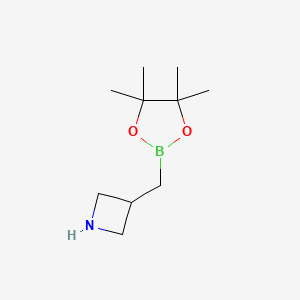
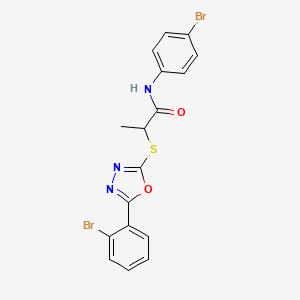

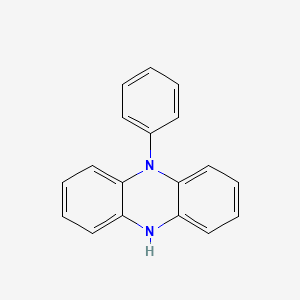

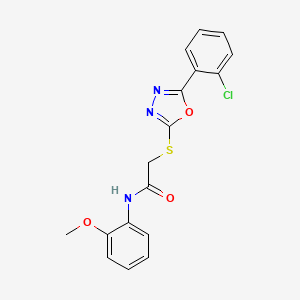

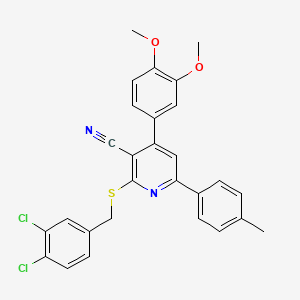
![1-(((5,6-Dimethoxy-1,1-dioxidobenzo[b]thiophen-2-yl)methoxy)methyl)pyrrolidine-2,5-dione](/img/structure/B11773445.png)
